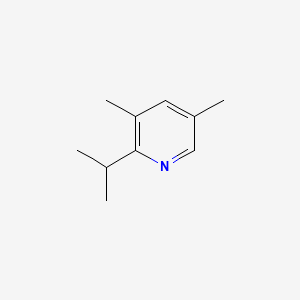
Amentoflavone-7”,4”'-dimethyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amentoflavone-7,4’-dimethyl ether is a naturally occurring biflavonoid . It is derived from different plants such as ginkgo, hinoki, and St. John’s wort . This compound has shown strong anticancer, neuroprotective, antiviral, and anti-inflammatory effects .
Molecular Structure Analysis
Amentoflavone-7,4’-dimethyl ether consists of an apigenin dimer, linked by a C3′-C80″ covalent bond and contains a total of six hydroxyl groups positioned at C5, C7, C4′, C5″, C7″, and C4‴ . Various derivatives of amentoflavone can be formed by substituting hydroxyl groups with metoxyl groups at the C7, C4′, C7″, and C4‴ positions .Chemical Reactions Analysis
Amentoflavone-7,4’-dimethyl ether has been shown to interact with various biological targets. For instance, it has been found to significantly inhibit the expression levels of VEGF (vascular endothelial growth factor) and MMP-2 (matrix metalloproteinase-2) and -9 in different cancer cell lines, thereby slowing down the process of metastasis .Wirkmechanismus
The mechanism of action of Amentoflavone-7,4’-dimethyl ether is multifaceted. It has been shown to suppress malignant growth and lead tumor cells to apoptotic death, besides impeding angiogenic and metastatic processes . It also has strong anticancer, neuroprotective, antiviral, and anti-inflammatory effects .
Safety and Hazards
Eigenschaften
CAS-Nummer |
34293-14-6 |
|---|---|
Molekularformel |
C32H22O10 |
Molekulargewicht |
566.51 |
Synonyme |
7'',4'''-Dimethylamentoflavone; 3''',8-Biflavone, 4''',5,5'',7''-tetrahydroxy-7,4'-dimethoxy- (8CI); 8-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




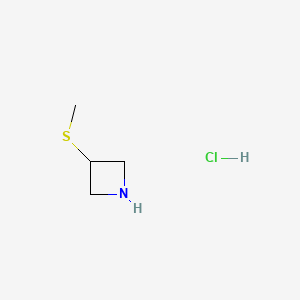
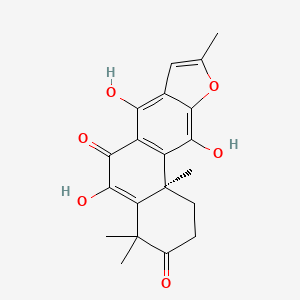
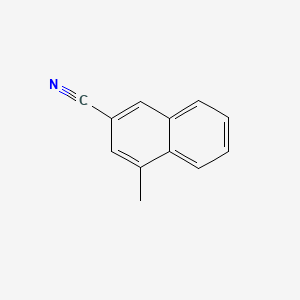
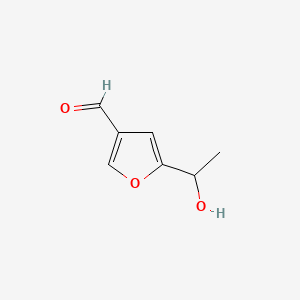
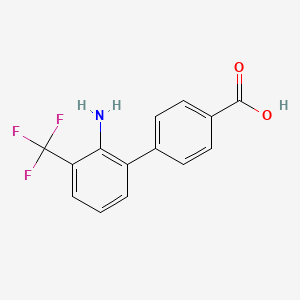
![2-Methylimidazo[1,2-a]pyridin-8-ylamine hydrochloride](/img/structure/B600133.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B600137.png)
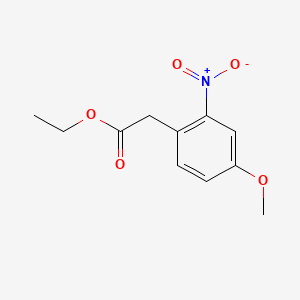

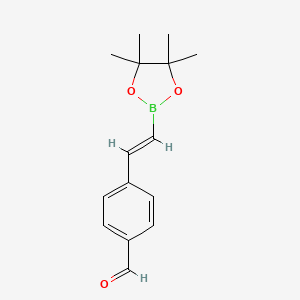
![4-[2-(4-Fluorophenyl)ethyl]-piperidine HCl](/img/structure/B600143.png)
